molecular formula C10H10F3NO2 B556514 4-(Trifluoromethyl)-D-phenylalanine CAS No. 114872-99-0

4-(Trifluoromethyl)-D-phenylalanine

Cat. No.: B556514
CAS No.: 114872-99-0
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-D-phenylalanine is an amino acid derivative where a trifluoromethyl group is attached to the phenyl ring of D-phenylalanine. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which include increased lipophilicity, metabolic stability, and altered electronic properties. These characteristics make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-(Trifluoromethyl)-D-phenylalanine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)phenylhydrazine suggests that it is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl alcohols or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, although this is less common.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl alcohols or ketones, while nucleophilic substitution can result in the replacement of the trifluoromethyl group with other functional groups .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the phenylalanine moiety, affecting its binding affinity to enzymes and receptors. This can lead to altered enzymatic activity or receptor signaling, which is crucial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)-D-phenylalanine include:

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the D-phenylalanine structure. This combination imparts distinct properties such as enhanced metabolic stability and altered electronic characteristics, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 2
4-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 3
4-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 4
4-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 6
4-(Trifluoromethyl)-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.